5-(1-Benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Incorporation of the Pyrazine Moiety: The pyrazine ring is typically introduced through a condensation reaction with appropriate precursors.
Formation of the Oxalate Salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Benzyl alcohol, benzaldehyde derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized pyrazine and oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(1-Benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity against various biological targets, including enzymes and receptors, to develop new therapeutic agents.
Medicine
In medicine, research may explore its potential as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of treatments for diseases such as cancer, infections, or neurological disorders.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-(1-Benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Benzylazetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- 5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- 5-(1-Benzylazetidin-3-yl)-3-(quinolin-2-yl)-1,2,4-oxadiazole
Uniqueness
Compared to these similar compounds, 5-(1-Benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is unique due to the presence of the pyrazine ring, which can impart different electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound for research and application.
Properties
IUPAC Name |
5-(1-benzylazetidin-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O.C2H2O4/c1-2-4-12(5-3-1)9-21-10-13(11-21)16-19-15(20-22-16)14-8-17-6-7-18-14;3-1(4)2(5)6/h1-8,13H,9-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVNTSIOFARFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.